
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole is a derivative of nitrofuran . Nitrofurans are a group of antimicrobial drugs that have been widely used due to their unique properties . They are least prone to bacterial resistance, making them a valuable resource in the fight against drug-resistant bacterial strains .
Synthesis Analysis
The synthesis of 5-Nitrofuran-2-yl derivatives involves various methods. One such method involves the reaction of furfurylamine and nitrofuraldehyde in the presence of a catalyst . The desired thiohydrazones are synthesized via condensation of 5-nitrofuran-2-carbaldehyde with thiohydrazides of substituted oxamic acids .Molecular Structure Analysis
The molecular structure of 5-Nitrofuran-2-yl derivatives can be analyzed using computational chemistry techniques. These techniques calculate the minimum conformations energies, highest occupied molecular orbital, lowest unoccupied molecular orbital, and gaps energies of nitrofurans and their derivative products .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitrofuran-2-yl derivatives can be analyzed using various techniques. For instance, the charge distribution in the nitrofurans and their nitroso derivatives was found to be concentrated in the Furan-nitro group, which explains the antibacterial properties .Applications De Recherche Scientifique
Antibacterial Activity
This compound has been synthesized and evaluated for its antibacterial activity against various strains such as S. aureus ATCC 6538, MRSA ATCC 33591, S. epidermidis ATCC . The derivatives of this compound show promise in combating resistant bacterial infections.
Antitubercular Activity
5-nitrofuran-2-yl: derivatives have been subjected to Quantitative Structure Activity Relationship (QSAR) Analysis to understand the correlation between molecular structure and antitubercular activity against Mycobacterium tuberculosis H37 Rv .
Urease Inhibition
Derivatives of 5-nitrofuran-2-yl-thiadiazole have shown significant improvement in inhibitory potency against urease, an enzyme that can be targeted for therapeutic interventions .
Pharmaceutical Intermediates
The compound has been used in the synthesis of pharmaceutical intermediates, contributing to the development of various drugs .
Antibiotic Mechanism Study
Derivatives of this compound have been studied for their inhibitory potential against bacteria and mammalian cell lines to determine their therapeutic index and antibiotic action mechanism .
Computational Chemistry Analysis
The nitrofuran derivatives’ structural composition has been analyzed computationally to understand their different therapeutic potentials and targets .
Each application showcases the versatility and potential of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole in scientific research and medicine. The ongoing studies and experiments continue to reveal new possibilities for this compound.
IntechOpen - Recent Advances in Syntheses and Antibacterial Activity Thermo Fisher Scientific - 5-Nitro-2-furaldehyde Slideshare - Predictive Comparative QSAR Analysis Nature - Triazolothiadiazole Derivatives MDPI - Antibiotics | Free Full-Text Springer - Nitrofuran Antibiotics and Their Derivatives
Mécanisme D'action
Target of Action
The primary targets of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole, a member of the nitrofuran class, are bacterial enzymes . These enzymes are involved in the aerobic and anaerobic degradation of glucose and pyruvate . The compound is effective against both gram-negative and gram-positive bacteria .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For instance, it is known to suppress pathways regulated by certain proteins, including biofilm formation and the production of the virulence factor pyocyanin . This suggests that the compound could potentially be repurposed as an antivirulence drug to attenuate the severity of bacterial infections .
Pharmacokinetics
Nitrofurans are generally used topically for the prevention and treatment of bacterial skin infections . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be primarily localized to the site of application.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, making it an effective antibacterial agent . By inhibiting key bacterial enzymes and suppressing certain biochemical pathways, the compound can prevent bacteria from proliferating and forming biofilms .
Action Environment
The action, efficacy, and stability of 2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole can be influenced by various environmental factors. For instance, the compound’s activation requires the presence of bacterial nitroreductases . Therefore, the compound’s efficacy may be reduced in environments with low bacterial density or in bacteria lacking these enzymes. Additionally, the compound’s stability could potentially be affected by factors such as pH, temperature, and the presence of other chemical substances, although specific data on these aspects are currently lacking.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-9(11)5-2-1-4(13-5)6-8-7-3-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBJNWQLOVXFNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Nitrofuran-2-yl)-1,3,4-oxadiazole | |
CAS RN |
89488-64-2 | |
| Record name | 2-(5-nitrofuran-2-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



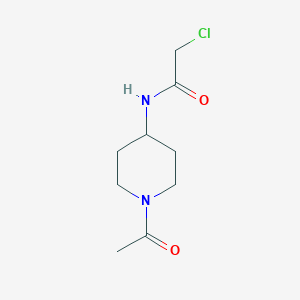
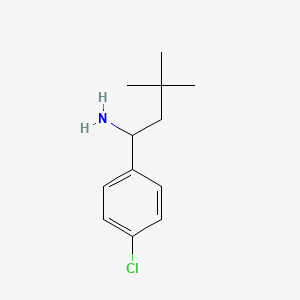
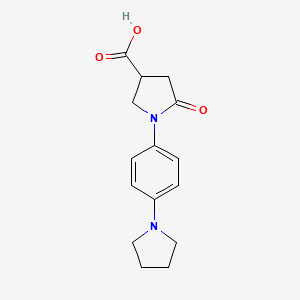
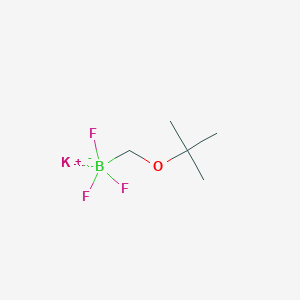
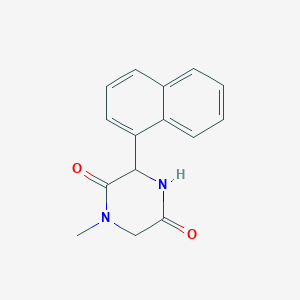
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
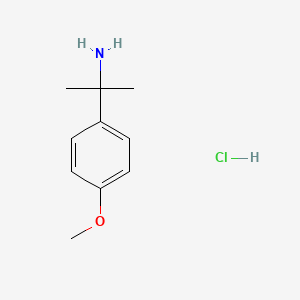
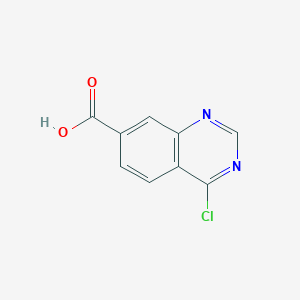
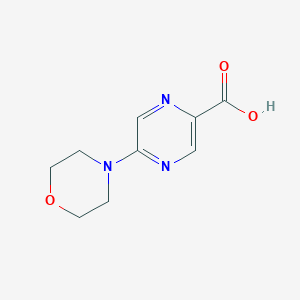
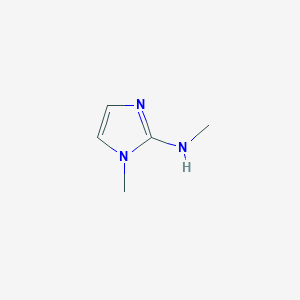
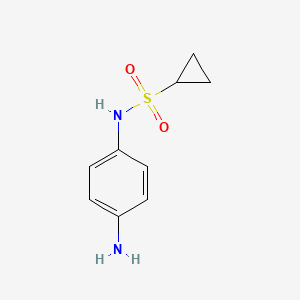

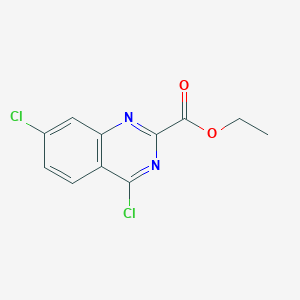
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)